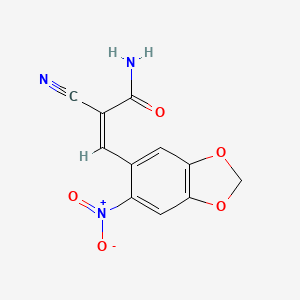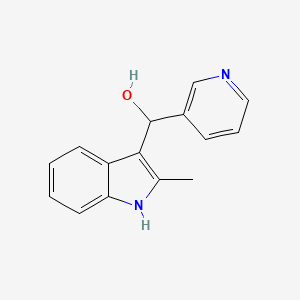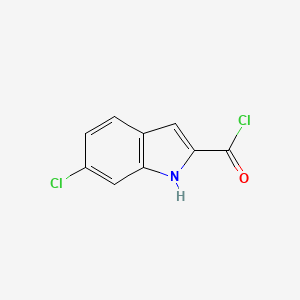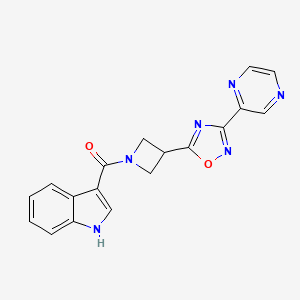
(2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
In the field of synthetic chemistry, derivatives of acrylamides, including compounds similar to (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide, have been synthesized for various purposes. For instance, Saikachi and Suzuki (1959) synthesized different acrylamides and esters for potential antibacterial applications, although they found no significant antibacterial activity in vitro. This study highlights the chemical versatility and potential utility of acrylamides in synthetic chemistry (Saikachi & Suzuki, 1959).
Catalysis and Organic Synthesis
Cyanoformates and cyanoformamides, related to acrylamides, are used in nickel/Lewis acid-catalyzed reactions. These reactions are highly stereoselective and regioselective, producing versatile synthetic building blocks. This research by Hirata et al. (2010) demonstrates the potential of acrylamide derivatives in facilitating complex organic synthesis, which can have wide-ranging applications in pharmaceuticals and material science (Hirata et al., 2010).
Corrosion Inhibition
Acrylamide derivatives have been studied for their corrosion inhibition properties. Abu-Rayyan et al. (2022) explored the effectiveness of specific acrylamide derivatives in protecting copper from corrosion in nitric acid solutions. This research is particularly relevant in industrial applications where corrosion resistance is crucial (Abu-Rayyan et al., 2022).
Asymmetric Synthesis
The field of asymmetric synthesis, which is crucial for the production of chiral compounds in pharmaceuticals, also utilizes acrylamide derivatives. Kissane and Maguire (2010) reviewed the use of chiral acrylamides in asymmetric 1,3-dipolar cycloadditions. This process is fundamental in creating compounds with specific stereochemical configurations, which is vital in drug development (Kissane & Maguire, 2010).
Photovoltaics and Light Harvesting
In the realm of photovoltaics and light harvesting, acrylamide derivatives have shown potential. Wang et al. (2005) synthesized zinc metalloporphyrins linked with cyano-acrylic acid for use in dye-sensitized solar cells. These compounds demonstrated high efficiency in converting sunlight to electricity, highlighting the role acrylamides can play in renewable energy technologies (Wang et al., 2005).
Molecular Engineering
In molecular engineering, particularly in the development of organic sensitizers for solar cell applications, acrylamide derivatives play a crucial role. Kim et al. (2006) engineered organic sensitizers with acrylamide components, achieving high efficiency in photon-to-current conversion. This work is pivotal in advancing solar energy technology (Kim et al., 2006).
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5/c12-4-7(11(13)15)1-6-2-9-10(19-5-18-9)3-8(6)14(16)17/h1-3H,5H2,(H2,13,15)/b7-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEKMEVZWPTWHZ-XFSBKJJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2894240.png)
![2-[1-(Difluoromethyl)cyclopropyl]acetic acid](/img/structure/B2894241.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2894243.png)




![4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline](/img/structure/B2894251.png)
![4-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894254.png)


![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one](/img/structure/B2894261.png)